REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([N+:16]([O-:18])=[O:17])[CH:8]=[C:9]([O:14][CH3:15])[C:10]=2[O:12]C)[N:5]=[CH:4][CH:3]=1.Cl>C(O)C>[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([N+:16]([O-:18])=[O:17])[CH:8]=[C:9]([O:14][CH3:15])[C:10]=2[OH:12])[N:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
6.21 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=NC2=C(C=C(C(=C12)OC)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 21 hours
|
Duration
|
21 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10°
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with cold (10°) ethanol (18 mL)
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=NC2=C(C=C(C(=C12)O)OC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.41 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |